7-bromo-4-methoxy-2,3-dihydro-1H-indole
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Overview
Description
7-Bromo-4-methoxy-2,3-dihydro-1H-indole is a synthetic indole derivative characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methoxy-2,3-dihydro-1H-indole typically involves the bromination of 4-methoxy-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
7-Bromo-4-methoxy-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-bromo-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its binding affinity and biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the methoxy group, which may result in different biological activities.
4-Methoxy-1H-indole: Lacks the bromine atom, affecting its reactivity and interactions.
7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one: A structurally related compound with different functional groups
Uniqueness: 7-Bromo-4-methoxy-2,3-dihydro-1H-indole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
7-bromo-4-methoxy-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIAYPKRMPMPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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